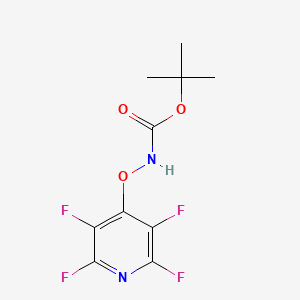
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate is a compound that has garnered attention in the field of synthetic chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in facilitating the construction of C–N bonds, which are pivotal in the synthesis of various biologically important molecules .
Vorbereitungsmethoden
The synthesis of tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate involves a photocatalysed protocol. This method allows for the direct C–H amidation of indoles, a process that is enabled by the rational design of the compound. The reaction conditions are mild, and the process exhibits excellent regioselectivity and a broad substrate scope . The general procedure for the preparation involves the use of commercially available solvents and reagents without further purification .
Analyse Chemischer Reaktionen
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate primarily undergoes amidation reactions. The compound is designed to facilitate the formation of C–N bonds through a photocatalysed process. Common reagents used in these reactions include various indoles, and the conditions are typically mild, involving light activation . The major products formed from these reactions are biologically important aminoindoles .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the field of synthetic chemistry. It is used to develop new catalytic strategies for constructing C–N bonds, which are crucial in the synthesis of various biologically active molecules. The compound’s ability to facilitate direct C–H amidation of indoles under mild conditions makes it valuable for preparing a wide range of aminoindoles with excellent regioselectivity .
Wirkmechanismus
The mechanism by which tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate exerts its effects involves photocatalysis. The compound is designed to enable the direct C–H amidation of indoles through a light-activated process. This involves the generation of reactive intermediates that facilitate the formation of C–N bonds . The molecular targets and pathways involved in this process are primarily related to the activation of C–H bonds and the subsequent formation of C–N bonds .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl ((perfluoropyridin-4-YL)oxy)carbamate is unique in its ability to facilitate direct C–H amidation of indoles under mild conditions with excellent regioselectivity. Similar compounds that also facilitate C–N bond formation include various other photocatalysts and amidation agents. the specific design of this compound allows for a broader substrate scope and better regioselectivity compared to other compounds .
Eigenschaften
Molekularformel |
C10H10F4N2O3 |
|---|---|
Molekulargewicht |
282.19 g/mol |
IUPAC-Name |
tert-butyl N-(2,3,5,6-tetrafluoropyridin-4-yl)oxycarbamate |
InChI |
InChI=1S/C10H10F4N2O3/c1-10(2,3)18-9(17)16-19-6-4(11)7(13)15-8(14)5(6)12/h1-3H3,(H,16,17) |
InChI-Schlüssel |
BWGHBRJBELKRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOC1=C(C(=NC(=C1F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


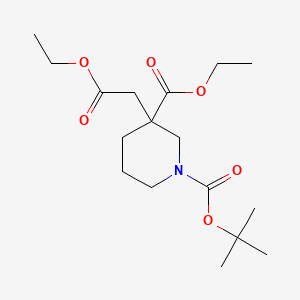

![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B14034799.png)

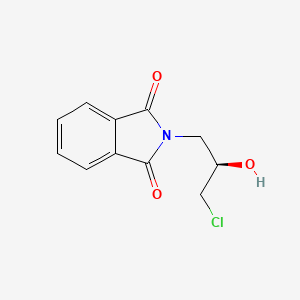
![1-Azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14034817.png)
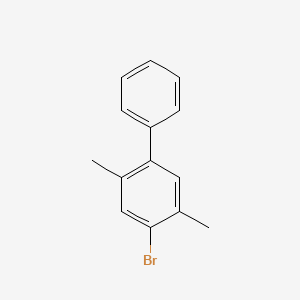
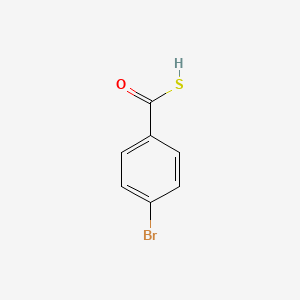
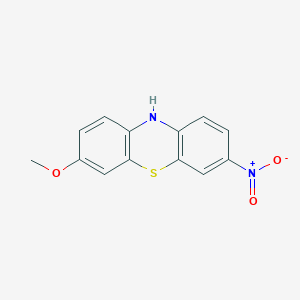
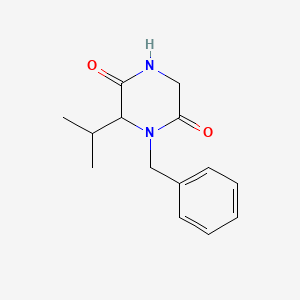
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
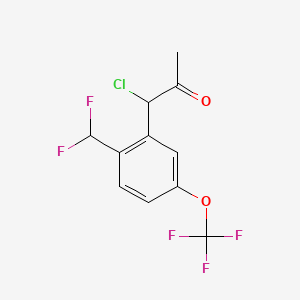

![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
